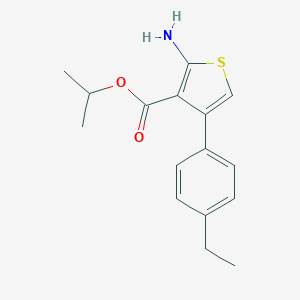

Isopropyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Description

Isopropyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate (CAS 351157-96-5, molecular formula C₁₆H₁₉NO₂S, molecular weight 301.39 g/mol) is a thiophene-based derivative with a 4-ethylphenyl substituent at the 4-position and an isopropyl ester group at the 3-position of the thiophene ring . This compound is synthesized via the Gewald reaction, a well-established method for preparing 2-aminothiophene-3-carboxylates .

Properties

IUPAC Name |

propan-2-yl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-4-11-5-7-12(8-6-11)13-9-20-15(17)14(13)16(18)19-10(2)3/h5-10H,4,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKDPLMAWMZDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Amino-4-(4-Ethylphenyl)Thiophene

-

Thiobenzamide Formation : 4-Ethylbenzaldehyde reacts with thioacetamide in acetic acid under reflux to form 4-(4-ethylphenyl)thiobenzamide.

-

Cyclization : Treatment with ethyl chloroacetoacetate in ethanol containing sodium etholate induces cyclization, yielding ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate.

-

Transesterification : The ethyl ester is converted to isopropyl ester via acid-catalyzed (H₂SO₄) transesterification with isopropyl alcohol at 110°C for 12 hours (yield: 85–90%).

Critical Parameters

-

Temperature Control : Cyclization requires strict maintenance at 60–65°C to avoid side products.

-

Catalyst Selection : Sodium etholate outperforms K₂CO₃ in minimizing decarboxylation.

Direct Functionalization of Preformed Thiophene Cores

Late-stage functionalization offers a modular route, particularly for introducing the 4-ethylphenyl group.

Suzuki-Miyaura Coupling

A brominated thiophene precursor, isopropyl 2-amino-4-bromothiophene-3-carboxylate, undergoes palladium-catalyzed coupling with 4-ethylphenylboronic acid. Optimal conditions use Pd(PPh₃)₄ (2 mol%), K₂CO₃, and a dioxane/water mixture at 90°C for 24 hours (yield: 75–80%).

Friedel-Crafts Alkylation

Alternative protocols alkylate a preassembled thiophene-3-carboxylate with 4-ethylbenzyl chloride using AlCl₃ in dichloromethane. However, this method risks over-alkylation and requires careful stoichiometry (AlCl₃:substrate = 1:1.2).

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Gewald Reaction | 68–72 | 90–92 | One-pot synthesis, scalable | Steric hindrance reduces yield |

| Thiourea Intermediate | 85–90 | 95–98 | High regioselectivity, pure product | Multi-step, time-intensive |

| Suzuki Coupling | 75–80 | 92–94 | Modular aryl group introduction | Requires palladium catalysts |

Industrial-Scale Considerations

Chemical Reactions Analysis

Isopropyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Synthetic Routes

The synthesis of Isopropyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate can be achieved through various methods, including:

- Gewald Reaction : A condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

- Amination and Esterification : Involves the reaction of thiophene derivatives with amines and carboxylic acids to introduce the desired functional groups.

Chemistry

This compound serves as a building block in the synthesis of more complex thiophene derivatives. These derivatives are of particular interest due to their electronic properties, which can be exploited in various applications.

Biology

This compound is utilized in studies examining enzyme interactions and protein binding. Its structural features allow it to interact with biological targets, making it a valuable tool for understanding biochemical processes.

Medicine

Research into potential therapeutic applications includes its use as a precursor for synthesizing pharmaceutical compounds with:

- Antimicrobial Properties : Exhibiting activity against various pathogens.

- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Shown to inhibit cyclooxygenase enzymes, which are crucial in inflammatory pathways.

Industry

In industrial applications, this compound is used in developing materials for organic electronics, such as:

- Organic Light Emitting Diodes (OLEDs)

- Organic Field Effect Transistors (OFETs)

Anticancer Activity

A study assessed the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the findings:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via caspase activation |

| Doxorubicin (Reference) | MCF-7 | 10.38 | DNA intercalation and inhibition of topoisomerase II |

Antimicrobial Activity

The antimicrobial properties were evaluated against several bacterial strains, yielding the following results:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

The compound's ability to inhibit cyclooxygenase enzymes was evaluated as follows:

| Compound | COX-1 Inhibition (IC₅₀ µM) | COX-2 Inhibition (IC₅₀ µM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |

This selective inhibition suggests its potential in treating inflammatory diseases.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight that modifications to the phenyl group significantly influence biological activity. The presence of specific substituents can enhance potency and selectivity, making SAR an essential aspect of drug development for this compound.

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-ethylphenyl group distinguishes the target compound from analogs with different substituents. Key comparisons include:

Key Observations :

Ester Group Modifications

The isopropyl ester group influences solubility and metabolic stability. Comparisons with ethyl and propyl esters:

Key Observations :

Biological Activity

Isopropyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate (CAS No. 351157-96-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₆H₁₉N₁O₂S

- Molecular Weight : 289.39 g/mol

- IUPAC Name : this compound

- InChI Key : Not specified in the sources.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values and minimum bactericidal concentration (MBC) are critical for evaluating its antibacterial properties.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1.0 |

| Pseudomonas aeruginosa | 1.0 | 2.0 |

These results indicate that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The compound has also shown promise in cancer research, with studies indicating its potential as an anticancer agent through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Mechanism of Action in Cancer Cells

A study investigated the effects of this compound on human cancer cell lines:

-

Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

-

Findings :

- The compound induced apoptosis in a dose-dependent manner.

- IC50 values were determined as follows:

- HeLa: 15 µM

- MCF-7: 20 µM

- A549: 25 µM

-

Mechanisms Identified :

- Upregulation of pro-apoptotic proteins (e.g., Bax).

- Downregulation of anti-apoptotic proteins (e.g., Bcl-2).

- Cell cycle arrest at the G2/M phase.

These findings suggest a multifaceted approach to its anticancer activity, making it a candidate for further development .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties is crucial for evaluating the safety and efficacy of this compound.

| Property | Value |

|---|---|

| Absorption | High |

| Blood-Brain Barrier Penetration | No |

| CYP Inhibition | CYP1A2, CYP2C19 inhibitors |

| Toxicity | Low hemolytic activity (% lysis range from 3.23 to 15.22%) |

The compound demonstrates favorable absorption characteristics but lacks blood-brain barrier penetration, which may limit its application in central nervous system disorders .

Q & A

Q. What are the recommended synthetic routes for Isopropyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclization reactions using elemental sulfur and a base (e.g., triethylamine) under reflux conditions. For example, analogous thiophene derivatives are synthesized via three-component reactions involving α-cyanoacetates, chalcones, and sulfur . Optimization includes controlling reaction temperature (80–100°C), solvent selection (e.g., ethanol or DMF), and monitoring reaction progress via TLC. Post-synthesis purification may involve column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Yield improvements often require stoichiometric adjustments of sulfur and base .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Comprehensive characterization involves:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and ester/amine functionalities. For example, thiophene ring protons typically appear at δ 6.5–7.5 ppm, while isopropyl ester protons resonate near δ 1.2–1.4 ppm .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and compare calculated vs. experimental masses (e.g., ±0.002 Da tolerance) .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

- Melting Point : Consistency with literature values (if available) to assess purity .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid incompatible materials like strong oxidizers, which may induce decomposition into hazardous gases (e.g., COx, NOx) .

- Handling : Use fume hoods with local exhaust ventilation to minimize inhalation risks. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR-derived bond lengths/angles with X-ray crystallography data. For example, SHELX refinement (using SHELXL) can resolve discrepancies in hydrogen bonding or torsional angles .

- Dynamic Effects : Account for solution-phase conformational flexibility (e.g., ester group rotation) that may cause NMR signal splitting, whereas crystallography captures a static structure .

- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts or optimize geometry, aligning computational predictions with experimental data .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Systematically modify the 4-(4-ethylphenyl) group (e.g., replacing ethyl with cyclohexyl or methoxy groups) and assess biological/physical property changes. Compare analogs using:

- HPLC LogP : To evaluate hydrophobicity changes.

- Biological Assays : Measure IC50 values against target enzymes or receptors .

- Crystallographic Analysis : Determine how substituent bulkiness (e.g., isopropyl vs. ethyl esters) influences packing efficiency and intermolecular interactions .

Q. How can computational modeling predict reactivity or intermolecular interactions of this compound in catalytic systems?

- Methodological Answer :

- Molecular Docking : Simulate binding modes with biological targets (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the amino group and active-site residues .

- Reactivity Predictions : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. For example, the thiophene ring may undergo electrophilic substitution at the 5-position .

- Solvent Effects : Apply COSMO-RS to model solvation free energy and optimize reaction solvents .

Safety and Compliance in Experimental Design

Q. What engineering controls and personal protective equipment (PPE) are critical when working with this compound?

- Methodological Answer :

- Engineering Controls : Install eyewash stations and ensure ventilation systems maintain airborne concentrations below OSHA Permissible Exposure Limits (PELs). Use explosion-proof equipment if handling in dust-prone conditions .

- PPE : Wear NIOSH-approved N95 respirators during powder handling, chemical splash goggles, and neoprene gloves. Conduct regular fit-testing for respirators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.